N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a thienopyrimidine core, and a hexanamide chain, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves multiple steps, including the formation of the benzodioxole and thienopyrimidine cores, followed by their coupling. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dioxane .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Employing agents such as lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, cesium carbonate as a base, and solvents like toluene and dioxane. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Detailed studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and disrupting their assembly .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives and thienopyrimidine-based molecules. Examples are:
Uniqueness
What sets N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide apart is its unique combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C28H34N4O6S |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H34N4O6S/c33-24(29-16-19-10-11-22-23(15-19)38-18-37-22)9-5-2-6-13-31-27(35)26-21(12-14-39-26)32(28(31)36)17-25(34)30-20-7-3-1-4-8-20/h10-12,14-15,20H,1-9,13,16-18H2,(H,29,33)(H,30,34) |
InChI Key |
YMRTYQHEELVFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)SC=C3 |
Origin of Product |
United States |
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